molecular formula C12H11BrClN3O4 B13103162 tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B13103162
M. Wt: 376.59 g/mol
InChI Key: PTMJGFHUDOTPON-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, bromo, chloro, and nitro substituents on the indazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the indazole ring.

    Halogenation: Bromination and chlorination of the indazole ring.

    Esterification: Formation of the tert-butyl ester group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents for bromination and chlorination, and esterification reagents for the final step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2).

    Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce amino-substituted indazoles.

Scientific Research Applications

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple substituents on the indazole ring can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromo and chloro groups allows for diverse substitution reactions, while the nitro group can be reduced to an amino group, providing additional functionalization options.

Properties

Molecular Formula

C12H11BrClN3O4

Molecular Weight

376.59 g/mol

IUPAC Name

tert-butyl 5-bromo-3-chloro-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C12H11BrClN3O4/c1-12(2,3)21-11(18)16-8-5-9(17(19)20)7(13)4-6(8)10(14)15-16/h4-5H,1-3H3

InChI Key

PTMJGFHUDOTPON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C(=N1)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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